1-[3-Fluoro-4-(trifluoromethoxy)phenyl]-1-butanol
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Overview
Description
1-[3-Fluoro-4-(trifluoromethoxy)phenyl]-1-butanol is an organic compound featuring a trifluoromethoxy group, a fluorine atom, and a butanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the trifluoromethylation of aromatic compounds using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific conditions . The reaction conditions often require the presence of a catalyst and a base to facilitate the formation of the trifluoromethoxy group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aromatic ring can undergo reduction reactions to form partially or fully hydrogenated products.
Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated aromatic compounds.
Substitution: Formation of substituted aromatic compounds with different functional groups.
Scientific Research Applications
1-[3-Fluoro-4-(trifluoromethoxy)phenyl]-1-butanol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]-1-butanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]-1-propanol
- 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]-1-pentanol
- 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]-1-hexanol
Comparison: 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]-1-butanol is unique due to its specific combination of a trifluoromethoxy group and a butanol moiety. This combination imparts distinct physicochemical properties, such as increased lipophilicity and stability, compared to similar compounds with different alkyl chain lengths . The presence of the trifluoromethoxy group also enhances the compound’s potential biological activity and makes it a valuable building block in synthetic chemistry .
Properties
IUPAC Name |
1-[3-fluoro-4-(trifluoromethoxy)phenyl]butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F4O2/c1-2-3-9(16)7-4-5-10(8(12)6-7)17-11(13,14)15/h4-6,9,16H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFKAWBEWBVQAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)OC(F)(F)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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